1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(5-methylfuran-2-carbonyl)-2-(4-propan-2-yloxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-16(2)32-19-8-6-18(7-9-19)22-21(23(29)20-10-5-17(3)33-20)24(30)25(31)28(22)13-4-12-27-14-11-26-15-27/h5-11,14-16,22,30H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXVHGLYSPMUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC(C)C)CCCN4C=CN=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 422.48 g/mol. Its structure features an imidazole ring, a pyrrolone core, and various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing imidazole and pyrrolone moieties often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to this structure have shown promise as antimicrobial agents, particularly against resistant strains of bacteria.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapy.
- Anti-inflammatory Effects : The presence of certain functional groups may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
The biological activity of the compound is hypothesized to arise from several mechanisms:
- Enzyme Inhibition : The imidazole ring can mimic phosphate groups in enzymatic reactions, potentially inhibiting key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The compound may interact with specific receptors involved in immune responses, enhancing or modulating cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
A review of literature reveals several studies exploring the biological activity of related compounds:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry found that imidazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL for some derivatives .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
The compound can be synthesized via base-assisted cyclization, analogous to methods used for structurally related pyrrolone derivatives. Key steps include:
- Reagent selection : Use imidazole-propyl intermediates and furan-carbonyl precursors under basic conditions (e.g., KOH/EtOH) to facilitate cyclization .
- Purification : Column chromatography (chloroform/ethyl acetate/hexane, 2:3:3) effectively isolates the product, with purity confirmed by HPLC (>95%) and melting point analysis .
- Characterization : Employ H/C NMR to verify substituent positions and FTIR to confirm functional groups (e.g., hydroxyl at ~3400 cm) .
Q. What spectroscopic techniques are critical for structural elucidation?
A combination of methods is required:
- NMR : H NMR identifies proton environments (e.g., imidazole protons at δ 7.0–7.5 ppm), while C NMR confirms carbonyl (δ 170–180 ppm) and aromatic carbons .
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement and ORTEP-III for visualization .
- HRMS : Validate molecular weight (e.g., [M+H] with <2 ppm error) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Substituent modification : Synthesize analogs by varying the isopropoxyphenyl or 5-methylfuran groups. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
- In vitro assays : Test analogs against enzyme targets (e.g., cytochrome P450 inhibition) to correlate substituent effects with activity .
- Data analysis : Apply multivariate statistics to identify key structural contributors to potency .
Q. What experimental strategies address contradictions in solubility or stability data?
- Controlled replication : Standardize solvent systems (e.g., DMSO for solubility) and storage conditions (e.g., -20°C under nitrogen) to minimize degradation .
- High-throughput screening : Use differential scanning calorimetry (DSC) to assess thermal stability and identify polymorphic forms .
- Environmental controls : Monitor pH and oxygen levels during stability studies to replicate physiological conditions .
Q. How can crystallographic challenges (e.g., twinning) be resolved during structural analysis?
- Data collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to mitigate twinning effects .
- Software tools : Apply SHELXD for dual-space recycling and OLEX2 for real-space refinement to improve model accuracy .
- Validation : Cross-check with spectroscopic data (e.g., NMR-derived torsion angles) to resolve ambiguities .
Q. What methodologies assess the compound’s environmental impact and toxicity?
- In silico prediction : Use QSAR models (e.g., EPI Suite) to estimate biodegradability and bioaccumulation potential .
- Ecotoxicology assays : Test acute toxicity in Daphnia magna or algal growth inhibition, following OECD guidelines .
- Metabolite profiling : Employ LC-MS/MS to identify degradation products in simulated environmental conditions .
Q. How can stability under varying pH and temperature conditions be systematically studied?
- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via UPLC-PDA .
- pH-rate profiling : Measure degradation kinetics in buffers (pH 1–10) to identify labile functional groups (e.g., ester hydrolysis) .
- Mechanistic studies : Use O isotopic labeling to trace hydroxylation pathways .
Q. What experimental designs optimize pharmacological evaluation in vivo?
- Dose-response studies : Use randomized block designs with split-plot arrangements to account for inter-subject variability .
- Pharmacokinetics : Employ LC-MS/MS for plasma concentration monitoring and compartmental modeling to estimate half-life .
- Control groups : Include vehicle and positive controls (e.g., known CYP inhibitors) to validate assay sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
